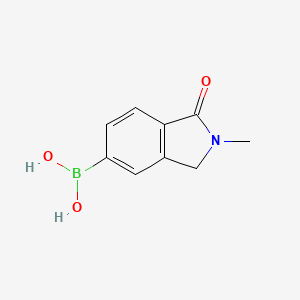

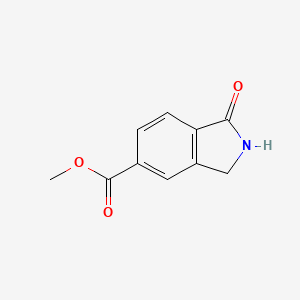

(2-Methyl-1-oxoisoindolin-5-yl)boronic acid

Overview

Description

“(2-Methyl-1-oxoisoindolin-5-yl)boronic acid” is a chemical compound with the molecular formula C9H10BNO3 . It is an organometallic reagent and a heterocyclic building block .

Synthesis Analysis

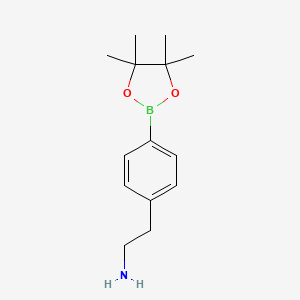

The synthesis of “this compound” involves several steps. In one method, a solution of crude 2-methyl-5- (4,4,5,5-tetramethyl-l,3,2-dioxaborolan-2-yl)isoindolin-l- one in acetone was added with aqueous HCl solution and heated at reflux for 18 hours . Another method involves the use of potassium carbonate in water and acetonitrile under an inert atmosphere of nitrogen .

Molecular Structure Analysis

The molecular weight of “this compound” is 190.99 . The molecular structure can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .

Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For instance, it can be used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Physical And Chemical Properties Analysis

“this compound” is typically stored in an inert atmosphere at 2-8°C . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Boronic Acid Drugs in Medicinal Chemistry

Boronic acids, including compounds like (2-Methyl-1-oxoisoindolin-5-yl)boronic acid, have seen a significant rise in their incorporation into drug discovery due to their potential to enhance the potency and pharmacokinetics of drugs. The FDA and Health Canada have approved several boronic acid drugs, highlighting their importance in medicinal chemistry. The incorporation of boronic acids into organic compounds has been facilitated by synthetic developments, underscoring their potential benefits in future drug discovery endeavors (Plescia & Moitessier, 2020).

Boron Removal in Water Treatment

The use of boronic acids in water treatment, particularly in reverse osmosis (RO) membranes for seawater desalination, is noteworthy. Boronic acids, due to their ability to form complexes with various substances, play a crucial role in the removal of boron from drinking water, making them valuable in environmental and water treatment applications (Tu, Nghiem, & Chivas, 2010).

Boron-Containing Compounds in Drug Design

The unique properties of boron-containing compounds, including their electron deficiency and versatility in stereochemistry, have opened new avenues in drug design. These compounds have been employed in developing treatments for cancer, infectious diseases, and other therapeutic areas, leveraging boron's unique chemical properties for innovative medicinal solutions (Soriano-Ursúa, Farfán-García, & Geninatti-Crich, 2019).

Boron in Photocatalysis and Environmental Applications

Boronic acids and their derivatives have also found applications in photocatalysis, contributing to environmental sustainability by facilitating the degradation of pollutants under light irradiation. The development of boron-doped photocatalysts highlights the role of boron in enhancing photocatalytic efficiency for environmental cleanup and energy applications (Ni, Sun, Zhang, & Dong, 2016).

Safety and Hazards

properties

IUPAC Name |

(2-methyl-1-oxo-3H-isoindol-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO3/c1-11-5-6-4-7(10(13)14)2-3-8(6)9(11)12/h2-4,13-14H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHVSQXEGJVZFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C(=O)N(C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1429162.png)

![1,4-Dioxaspiro[4.4]nonan-7-ylmethanamine](/img/structure/B1429180.png)